molecular formula C21H14BrN2NaO5S B13817805 Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate

Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate

Cat. No.: B13817805
M. Wt: 509.3 g/mol
InChI Key: HFOJCMALUODYIS-UHFFFAOYSA-M
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Description

Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used in dyes and pigments. The presence of bromine and sulfonate groups in the molecule enhances its reactivity and solubility, making it a valuable compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The process begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 3-aminobenzoic acid. This reaction is carried out in the presence of ethanol and sulfuric acid, followed by the conversion into the sodium salt form .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the anthraquinone ring can be substituted by nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the anthraquinone core.

    Coupling Reactions: The amino groups can participate in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Formation of various substituted anthraquinone derivatives.

    Oxidation Products: Formation of quinones and other oxidized derivatives.

    Reduction Products: Formation of reduced anthraquinone derivatives.

Scientific Research Applications

Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also used in the study of nucleophilic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonate group enhances its solubility, allowing it to interact more effectively with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate is unique due to the presence of both bromine and sulfonate groups, which enhance its reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C21H14BrN2NaO5S

Molecular Weight

509.3 g/mol

IUPAC Name

sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate

InChI

InChI=1S/C21H15BrN2O5S.Na/c1-10-8-11(30(27,28)29)6-7-15(10)24-16-9-14(22)19(23)18-17(16)20(25)12-4-2-3-5-13(12)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

HFOJCMALUODYIS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br.[Na+]

Origin of Product

United States

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